molecular formula C16H14N2O3 B5726971 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE

Cat. No.: B5726971
M. Wt: 282.29 g/mol
InChI Key: SCFCJJWQSQBVOM-GQCTYLIASA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of amides. This compound features a benzodioxole moiety and a pyridylmethyl group, which are connected through a propenamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(18-10-13-2-1-7-17-9-13)6-4-12-3-5-14-15(8-12)21-11-20-14/h1-9H,10-11H2,(H,18,19)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFCJJWQSQBVOM-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol through a series of reactions involving protection and cyclization.

    Preparation of the Pyridylmethyl Group: The pyridylmethyl group can be introduced through alkylation reactions using pyridine derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyridylmethyl intermediates through a propenamide linkage, often using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as high-throughput synthesis techniques, to ensure high yield and purity. Catalysts and automated systems may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the propenamide linkage, converting it to the corresponding amine.

    Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYLMETHYL)-2-PROPENAMIDE: Similar structure but with a different position of the pyridylmethyl group.

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-PYRIDYLMETHYL)-2-PROPENAMIDE: Another positional isomer with the pyridylmethyl group at the 4-position.

Uniqueness

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE is unique due to its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its isomers.

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